molecular formula C15H25ClN2O4S B13829069 N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride

Cat. No.: B13829069
M. Wt: 364.9 g/mol
InChI Key: PANCUSOLRKZFFN-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H24N2O4S · HCl and a molecular weight of 364.89 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride typically involves the tosylation of L-lysine followed by esterification. The reaction conditions often include the use of tosyl chloride and an appropriate base, such as pyridine, to facilitate the tosylation reaction. The esterification step involves the use of ethanol and an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is used as a reagent in organic synthesis and peptide chemistry. It serves as a protecting group for the amino group of lysine, allowing for selective reactions at other functional groups .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the study of proteases and their inhibitors .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .

Properties

Molecular Formula

C15H25ClN2O4S

Molecular Weight

364.9 g/mol

IUPAC Name

ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1

InChI Key

PANCUSOLRKZFFN-UQKRIMTDSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Origin of Product

United States

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